molecular formula C18H19N5O3 B12186382 3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B12186382
M. Wt: 353.4 g/mol
InChI Key: RRVRAOADWIVRIC-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a propanamide backbone with a 3,4-dimethoxyphenyl group and a 4-(1H-tetrazol-1-yl)phenyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with nitromethane to form 3,4-dimethoxy-β-nitrostyrene. This intermediate is then reduced to 3,4-dimethoxyphenylpropanamine, which is subsequently reacted with 4-(1H-tetrazol-1-yl)benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to modulation of cellular signaling pathways. For example, it could inhibit the activity of kinases involved in cell proliferation and survival, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its tetrazole moiety is particularly noteworthy for its role in enhancing the compound’s stability and bioactivity .

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C18H19N5O3/c1-25-16-9-3-13(11-17(16)26-2)4-10-18(24)20-14-5-7-15(8-6-14)23-12-19-21-22-23/h3,5-9,11-12H,4,10H2,1-2H3,(H,20,24)

InChI Key

RRVRAOADWIVRIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3C=NN=N3)OC

Origin of Product

United States

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